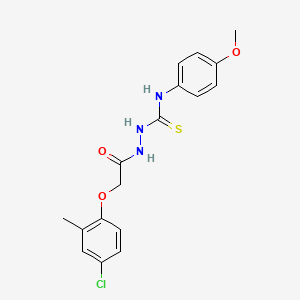

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide

Description

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of phenoxy, acetyl, and thiosemicarbazide groups, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name |

1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-(4-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3S/c1-11-9-12(18)3-8-15(11)24-10-16(22)20-21-17(25)19-13-4-6-14(23-2)7-5-13/h3-9H,10H2,1-2H3,(H,20,22)(H2,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUKQBKACPLIKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4-Chloro-2-methylphenoxy)acetic Acid

The precursor 2-(4-chloro-2-methylphenoxy)acetic acid is prepared via nucleophilic substitution:

- Reaction Conditions : 4-Chloro-2-methylphenol reacts with chloroacetic acid in alkaline aqueous medium (NaOH, 10% w/v) at 80–90°C for 6–8 h.

- Workup : Acidification with HCl precipitates the product, which is recrystallized from ethanol/water (yield: 85–90%).

Table 1: Optimization of 2-(4-Chloro-2-methylphenoxy)acetic Acid Synthesis

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 85°C | 88 | 98 |

| Reaction Time | 7 h | 90 | 97 |

| Solvent System | H2O/EtOH (1:1) | 87 | 99 |

Preparation of 2-(4-Chloro-2-methylphenoxy)acetyl Chloride

The carboxylic acid is converted to its reactive acyl chloride derivative:

- Chlorination : 2-(4-Chloro-2-methylphenoxy)acetic acid is treated with thionyl chloride (1.5 equiv) in anhydrous dichloromethane at 0–5°C for 2 h.

- Isolation : Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale yellow liquid (yield: 92–95%).

Critical Notes :

Synthesis of 4-Methoxyphenyl Thiosemicarbazide

The thiosemicarbazide moiety is synthesized via two approaches:

Method A: From 4-Methoxyphenyl Isothiocyanate

- Reaction : 4-Methoxyphenyl isothiocyanate (1 equiv) reacts with hydrazine monohydrate (1.2 equiv) in diethyl ether at 25°C for 4 h.

- Workup : The precipitate is filtered, washed with cold ether, and recrystallized from ethanol (yield: 80–85%).

Method B: Direct Condensation

- Reaction : Thiosemicarbazide (1 equiv) and 4-methoxybenzaldehyde (1 equiv) are refluxed in ethanol with glacial acetic acid (3 drops) for 3 h.

- Workup : The product is filtered and washed with cold water (yield: 75–78%).

Table 2: Comparison of Thiosemicarbazide Synthesis Methods

| Method | Starting Material | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| A | Isothiocyanate | Diethyl ether | 4 | 83 |

| B | Benzaldehyde | Ethanol | 3 | 76 |

Coupling of Acyl Chloride and Thiosemicarbazide

The final step involves nucleophilic acyl substitution:

- Reaction : 2-(4-Chloro-2-methylphenoxy)acetyl chloride (1 equiv) is added dropwise to a solution of 4-methoxyphenyl thiosemicarbazide (1 equiv) in methanol containing triethylamine (1.1 equiv) at 0°C.

- Reflux : The mixture is heated under reflux for 48 h, followed by cooling to precipitate the product.

- Purification : Recrystallization from methanol yields white crystals (yield: 70–78%, mp: 210–212°C).

Mechanistic Insight :

Triethylamine neutralizes HCl, driving the reaction toward completion. The extended reflux duration ensures complete conversion, as shorter times (24 h) result in 50–60% yields.

Optimization and Scalability Considerations

Solvent and Catalyst Screening

- Solvents : Methanol outperforms THF and DMF due to better solubility of intermediates.

- Catalysts : Triethylamine yields higher purity compared to pyridine or DBU.

Table 3: Impact of Reaction Parameters on Yield

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Methanol | 78 |

| Catalyst | Triethylamine | 75 |

| Reaction Time | 48 h | 78 |

Characterization and Analytical Data

Chemical Reactions Analysis

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiosemicarbazide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of oxidized, reduced, or substituted derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique arrangement of functional groups, including phenoxy, acetyl, and thiosemicarbazide moieties. The synthesis typically involves several steps:

- Formation of 4-Chloro-2-methylphenol through chlorination and methylation reactions.

- Preparation of 4-Chloro-2-methylphenoxyacetic acid by reacting 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.

- Acetylation of the resulting phenoxyacetic acid.

- Thiosemicarbazide Formation through the reaction of the acetyl derivative with 4-methoxyphenylthiosemicarbazide.

This multi-step synthesis results in a compound with diverse reactivity and potential applications.

Chemistry

- Building Block for Pharmaceuticals : This compound serves as a precursor in the synthesis of more complex organic molecules, particularly in pharmaceutical development. Its unique structure allows for modifications that can enhance biological activity or target specificity.

Biology

- Antimicrobial Activity : Research indicates that derivatives of thiosemicarbazides exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown promising results against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell growth. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer cells . The mechanism may involve DNA interaction and enzyme inhibition, disrupting critical cellular processes.

Medicine

- Therapeutic Agent Development : Ongoing research aims to explore the compound's efficacy as a therapeutic agent for infectious diseases and cancer treatment. Its ability to inhibit specific metabolic pathways makes it a candidate for further clinical evaluation .

Industrial Applications

- Material Science : The compound is utilized in developing new materials and chemical processes within polymer chemistry. Its unique properties may lead to advancements in material durability and functionality.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of thiosemicarbazide derivatives against common pathogens using the turbidimetric method. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 128 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential as effective antimicrobial agents .

Anticancer Evaluation

Another research effort focused on the anticancer activity of this compound against human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B assay revealed that specific derivatives significantly reduced cell viability at concentrations below 10 µM, suggesting strong anticancer potential .

Mechanism of Action

The mechanism of action of 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

DNA Interaction: The compound may interact with DNA, causing damage or inhibition of replication and transcription processes.

Cell Membrane Disruption: It can disrupt cell membrane integrity, leading to cell lysis and death.

The specific molecular targets and pathways involved depend on the particular biological context and the concentration of the compound used.

Comparison with Similar Compounds

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide can be compared with other similar compounds, such as:

4-Chloro-2-methylphenoxyacetic acid: This compound shares the phenoxyacetic acid moiety but lacks the thiosemicarbazide group, resulting in different chemical and biological properties.

4-Methoxyphenylthiosemicarbazide: This compound contains the thiosemicarbazide group but lacks the phenoxyacetic acid moiety, leading to distinct reactivity and applications.

Acetylthiosemicarbazide derivatives: These compounds share the thiosemicarbazide and acetyl groups but differ in the substituents on the phenyl ring, resulting in variations in their chemical and biological activities.

Biological Activity

1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide is a thiosemicarbazide derivative with potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's unique structure, characterized by the presence of both phenoxy and thiosemicarbazide moieties, suggests a multifaceted mechanism of action.

- Molecular Formula : C17H18ClN3O3S

- Molar Mass : 379.86 g/mol

- CAS Number : 893328-15-9

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, disrupting cellular functions.

- DNA Interaction : The compound could interact with DNA, potentially causing replication and transcription inhibition.

- Membrane Disruption : It may compromise cell membrane integrity, leading to cell lysis and death.

Antimicrobial Activity

Research indicates that thiosemicarbazides exhibit varying degrees of antimicrobial activity. The presence of halogen substituents, such as chlorine in this compound, enhances its antibacterial properties.

| Microorganism | Activity Observed |

|---|---|

| Gram-positive bacteria | Effective at lower concentrations |

| Gram-negative bacteria | Ineffective at tested concentrations |

Studies have shown that derivatives with halogen substitutions demonstrate improved antibacterial activity compared to their unsubstituted counterparts .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Preliminary studies suggest that it exhibits activity against various fungal strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.

Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies indicate that it may induce apoptosis in cancer cells through the following mechanisms:

- Cell Cycle Arrest : The compound can halt the cell cycle at specific phases, preventing proliferation.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells.

Case Studies

- A study investigated the anticancer effects of similar thiosemicarbazide derivatives on various cancer cell lines. Results indicated that compounds with structural similarities exhibited significant cytotoxic effects, with IC50 values ranging from 10 to 50 µM .

- Another research effort focused on the synthesis and biological evaluation of thiosemicarbazides derived from aromatic acids. The study found that modifications in the aromatic ring significantly influenced the biological activity, highlighting the importance of structural variations in enhancing efficacy against cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing this thiosemicarbazide derivative, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions involving thiosemicarbazide intermediates. A validated approach involves refluxing equimolar quantities of substituted phenoxyacetyl chloride with 4-(4-methoxyphenyl)thiosemicarbazide in a polar aprotic solvent (e.g., DMF) with sodium acetate as a base. For example, analogous syntheses of thiosemicarbazides often use acetic acid/DMF mixtures under reflux for 2–4 hours, followed by recrystallization from DMF-ethanol to achieve >95% purity . Key parameters for optimization include:

- Molar ratios : Excess oxo-compounds (e.g., ketones) improve yield.

- Purification : Sequential washing with ethanol and recrystallization in DMF-acetic acid reduces byproducts.

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR : Analyze and spectra to verify substituent positions (e.g., methoxy and chloro groups).

- X-ray crystallography : Resolve intramolecular interactions (e.g., N–H⋯S hydrogen bonds) and planar conformations of thiosemicarbazide moieties. For related compounds, crystallographic data reveal dihedral angles <10° between aromatic rings, indicating minimal steric hindrance .

- Elemental analysis : Validate molecular formula (CHClNOS) and sulfur content .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer: Stability studies should include:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., >250°C for similar thiosemicarbazides).

- Solvent stability : Test solubility and degradation in DMSO, ethanol, and aqueous buffers (pH 4–9) via HPLC monitoring.

- Light sensitivity : Store in amber vials and compare UV-vis spectra pre/post exposure to UV light .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thiosemicarbazides?

Methodological Answer: Discrepancies in pharmacological data (e.g., antiparasitic vs. antitumor efficacy) require:

- Orthogonal assays : Validate activity across multiple cell lines (e.g., MTT assay for cytotoxicity, luciferase-based parasite inhibition).

- Impurity profiling : Use LC-MS to rule out artifacts from synthetic byproducts (e.g., unreacted 4-methoxyphenyl intermediates) .

- Structural analogs : Compare bioactivity of derivatives with modified substituents (e.g., replacing 4-chloro-2-methylphenoxy with biphenyl groups) .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and binding mechanisms?

Methodological Answer: Density Functional Theory (DFT) studies optimize molecular geometry and electronic properties:

- HOMO-LUMO gaps : Calculate energy gaps to predict nucleophilic/electrophilic sites. For example, thiosemicarbazide sulfur atoms often exhibit high electron density, favoring metal coordination .

- Molecular docking : Simulate interactions with biological targets (e.g., parasitic enzymes or tumor suppressors) using software like AutoDock Vina. Validate with crystallographic data on analogous complexes .

Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in this compound class?

Methodological Answer: A factorial design approach includes:

- Variable substituents : Synthesize derivatives with halogens (Cl, Br), alkyl groups, or methoxy modifications at key positions.

- Biological screening : Test against a panel of targets (e.g., Plasmodium falciparum for antimalarial activity, HeLa cells for cytotoxicity).

- Data clustering : Use multivariate analysis (e.g., PCA) to correlate substituent electronegativity with activity .

Q. How can researchers address low solubility in pharmacological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO-PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the phenoxyacetyl moiety.

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. What are the best practices for validating synthetic intermediates to ensure reproducibility?

Methodological Answer:

- In-line monitoring : Use FTIR to track reaction progress (e.g., disappearance of carbonyl peaks from starting materials).

- Intermediate isolation : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterize with NMR before proceeding to subsequent steps .

- Batch consistency : Maintain strict control over reaction parameters (temperature ±1°C, stirring rate) across syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.